1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine
Description
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine is a synthetic compound belonging to the class of piperidine derivatives This compound is structurally characterized by the presence of a phenylethyl group attached to a piperidine ring, which is further connected to another piperidine ring through an amine linkage
Properties
IUPAC Name |
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-3-7-17(8-4-1)9-14-20-15-10-18(11-16-20)19-21-12-5-2-6-13-21/h1,3-4,7-8,18-19H,2,5-6,9-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVMUHGTPAIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring.
Amine Linkage Formation: The final step involves the formation of the amine linkage between the two piperidine rings, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: The compound is utilized in the synthesis of other piperidine derivatives and related compounds.
Mechanism of Action
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine is compared with other similar compounds, such as:
Fentanyl Analogues: Compounds like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide and N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
Unique Features: The presence of the phenylethyl group and the specific piperidine ring structure make it unique in terms of its binding affinity and pharmacological effects.
Comparison with Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide
- N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
This detailed overview provides a comprehensive understanding of 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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